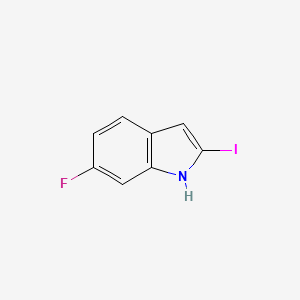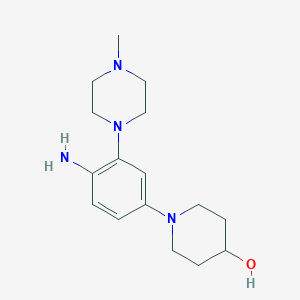
6-フルオロ-2-ヨード-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-iodo-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
科学的研究の応用
6-Fluoro-2-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
6-Fluoro-2-iodo-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or enhance the target’s function . This interaction can lead to changes in cellular processes and can have therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations can vary widely and are dependent on the specific target and the nature of the interaction.
Result of Action
The molecular and cellular effects of 6-Fluoro-2-iodo-1H-indole’s action can vary widely depending on the specific target and the nature of the interaction. These effects can include changes in cellular processes, inhibition of disease-causing mechanisms, and potential therapeutic effects .
生化学分析
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, making them useful in developing new biologically active compounds
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Fluoro-2-iodo-1H-indole may have a significant impact on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that 6-Fluoro-2-iodo-1H-indole may exert its effects at the molecular level through similar binding interactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-iodo-1H-indole typically involves the introduction of fluorine and iodine atoms into the indole ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced sequentially. For example, starting with 2-iodoaniline, the compound can be subjected to a fluorination reaction using a fluorinating agent such as Selectfluor under controlled conditions to yield 6-Fluoro-2-iodo-1H-indole.
Industrial Production Methods
Industrial production of 6-Fluoro-2-iodo-1H-indole may involve large-scale electrophilic substitution reactions, utilizing efficient and cost-effective fluorinating and iodinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Fluoro-2-iodo-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of fluoroindole oxides.
Reduction: Formation of 6-fluoroindole.
Substitution: Formation of 6-fluoro-2-substituted indoles.
類似化合物との比較
Similar Compounds
6-Fluoroindole: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-Iodoindole: Lacks the fluorine atom, affecting its binding affinity and biological properties.
6-Bromo-2-iodo-1H-indole: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
6-Fluoro-2-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-fluoro-2-iodo-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXSZAHHDWLDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388031-58-0 |
Source


|
| Record name | 6-fluoro-2-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

